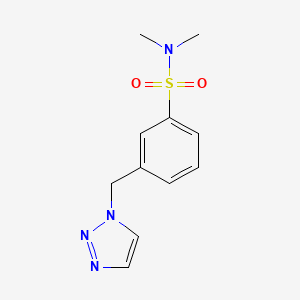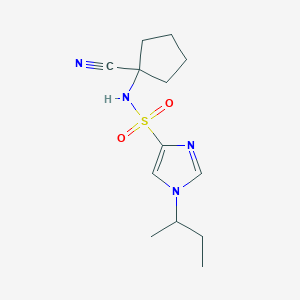![molecular formula C16H23ClN2O2 B7632868 Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and is commonly referred to as Methylphenidate.
Wirkmechanismus
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these chemicals in the synaptic cleft. This leads to increased stimulation of the brain's reward and pleasure centers, which improves focus, attention, and motivation.
Biochemical and Physiological Effects:
Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also causes vasoconstriction, which leads to decreased blood flow to peripheral tissues. Methylphenidate also increases the release of glucose from the liver, which provides energy to the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methylphenidate has several advantages for lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, which makes it an ideal tool for studying the role of these neurotransmitters in various neurological and psychiatric disorders. However, it also has several limitations, such as its short half-life, which makes it difficult to maintain a steady concentration in the body.
Zukünftige Richtungen
There are several future directions for research on Methylphenidate. One area of research is the development of more potent and selective dopamine and norepinephrine reuptake inhibitors. Another area of research is the study of the long-term effects of Methylphenidate on the brain and body. Additionally, there is a need for more research on the use of Methylphenidate in the treatment of other neurological and psychiatric disorders.
Synthesemethoden
Methylphenidate is synthesized through a complex chemical process that involves several steps. The synthesis method involves the reaction of 4-chloro-3-methylbenzyl cyanide with piperidine in the presence of a catalyst to yield 4-chloro-3-methylphenylpiperidine. This intermediate product is then reacted with methyl acetate in the presence of a reducing agent to yield Methylphenidate.
Wissenschaftliche Forschungsanwendungen
Methylphenidate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It is also used as a cognitive enhancer and has been shown to improve memory and learning.
Eigenschaften
IUPAC Name |
methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-12-9-13(3-4-15(12)17)10-18-14-5-7-19(8-6-14)11-16(20)21-2/h3-4,9,14,18H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXRISUUNCWCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCN(CC2)CC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)

![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)